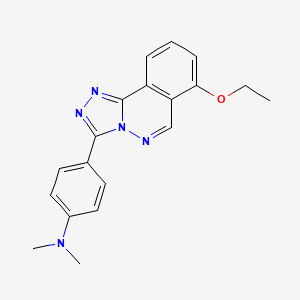
1,5-Diisocyanopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diisocyanopentane is an organic compound with the molecular formula C7H10N2O2. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a pentane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diisocyanopentane can be synthesized by reacting 1,5-pentanediamine with phosgene in the gas phase. This reaction typically requires controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods
The industrial production of this compound follows a similar route, where 1,5-pentanediamine is reacted with phosgene. The process is carried out in specialized reactors designed to handle toxic gases and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diisocyanopentane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: The isocyanate groups can hydrolyze in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization to form polyurethanes.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from the hydrolysis reaction.
Scientific Research Applications
1,5-Diisocyanopentane has several applications in scientific research, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biomaterials and tissue engineering scaffolds.
Medicine: Investigated for use in drug delivery systems and medical devices.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,5-Diisocyanopentane primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, such as hydroxyl groups in alcohols or amines. This reactivity is the basis for its use in forming polyurethanes and other polymers .
Comparison with Similar Compounds
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate with a six-carbon backbone.
Toluene Diisocyanate: An aromatic diisocyanate used in similar applications.
Methylenediphenyl Diisocyanate: Another aromatic diisocyanate with different reactivity and applications.
Uniqueness
1,5-Diisocyanopentane is unique due to its specific chain length and the resulting properties of the polymers it forms. Its aliphatic nature provides different mechanical and chemical properties compared to aromatic diisocyanates, making it suitable for specific applications where flexibility and lower reactivity are desired .
Properties
CAS No. |
97850-58-3 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1,5-diisocyanopentane |
InChI |
InChI=1S/C7H10N2/c1-8-6-4-3-5-7-9-2/h3-7H2 |
InChI Key |
FNQAPWLAAGKPBO-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCCCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


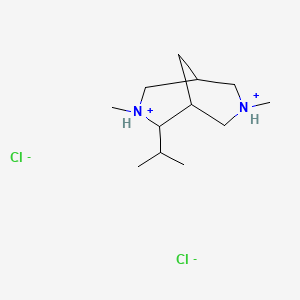

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
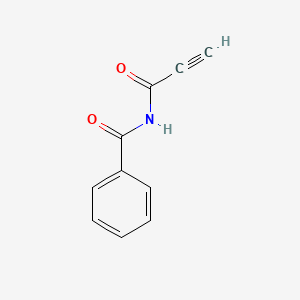

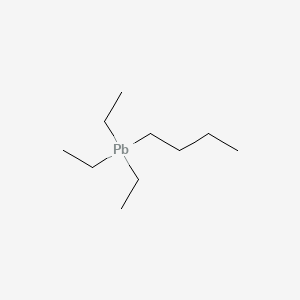
] ester](/img/structure/B13781787.png)
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
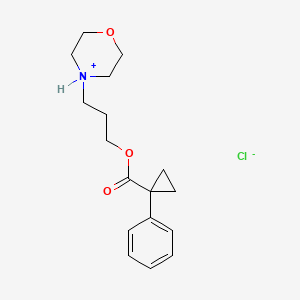
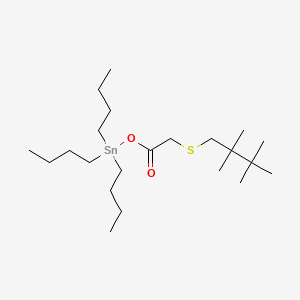
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
